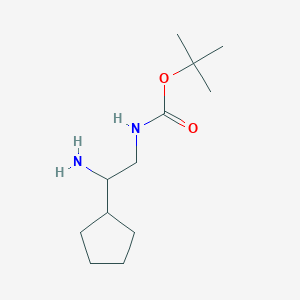

tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10(13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJKXSPQOOJCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate typically involves the reaction of 2-amino-2-cyclopentylethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and increases the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or by heating.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), heat.

Substitution: Various electrophiles, such as acyl chlorides and alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₄N₂O₂

- SMILES Notation : CC(C)(C)OC(=O)NCC(C1CCCC1)N

- InChIKey : YMJKXSPQOOJCBY-UHFFFAOYSA-N

The compound features a tert-butyl group attached to a carbamate moiety, which enhances its stability and solubility in various solvents. Its structural uniqueness allows it to interact with biological systems effectively.

Medicinal Chemistry

Tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate has potential applications in drug development, particularly as a building block for synthesizing bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.

- Case Study : Research indicates that derivatives of this compound can exhibit activity against certain cancer cell lines, suggesting its utility in oncology research .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the preparation of various amine derivatives. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing more complex molecules.

- Example : It serves as a precursor for creating cyclic compounds that are crucial in developing new materials or pharmaceuticals .

Biochemical Applications

This compound has been explored as a non-ionic organic buffering agent in biological systems, maintaining pH stability during biochemical reactions.

- Application : It is used to buffer cell cultures within a pH range of 6 to 8.5, which is critical for maintaining cellular functions during experiments .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate primarily involves its role as a protecting group. The Boc group protects the amine from unwanted reactions during synthesis. When the Boc group is removed, the free amine can then participate in further reactions to form the desired product .

Comparison with Similar Compounds

- tert-butyl carbamate

- benzyl carbamate

- fluorenylmethyloxycarbonyl (Fmoc) carbamate

Comparison:

- tert-butyl carbamate: Similar in structure but lacks the cyclopentyl group, making it less sterically hindered .

- benzyl carbamate: Requires stronger acidic conditions for deprotection compared to tert-butyl carbamate .

- fluorenylmethyloxycarbonyl (Fmoc) carbamate: Removed under basic conditions, offering orthogonal protection strategies .

Uniqueness: tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate is unique due to its combination of steric hindrance from the cyclopentyl group and the stability of the Boc protecting group. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .

Biological Activity

Tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Synthesis

The compound, characterized by its tert-butyl carbamate moiety linked to a cyclopentyl amino group, can be synthesized through various organic reactions involving carbamate formation. The general synthetic route involves the reaction of tert-butyl chloroformate with 2-amino-2-cyclopentylethylamine under basic conditions, yielding the desired carbamate.

Antimicrobial Properties

Research indicates that derivatives of carbamates exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. The agar well diffusion method revealed that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like amoxicillin .

Table 1: Antimicrobial Activity of Carbamate Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 22 | 24 |

| Similar Carbamate Derivative | Klebsiella pneumoniae | 25 | 27 |

| Similar Carbamate Derivative | Pseudomonas aeruginosa | 23 | 24 |

Cytotoxicity and Cancer Research

In cancer research, the biological activity of carbamate derivatives has been evaluated against various cancer cell lines. The IC50 values for these compounds were found to range from 0.69 to 22 mM, indicating promising cytotoxic effects. Notably, compounds with specific substituents showed enhanced activity through mechanisms involving interference with tubulin polymerization and reactive oxygen species (ROS) generation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| This compound | MCF-7 | 20 |

| Similar Carbamate Derivative | A549 | 14 |

| Similar Carbamate Derivative | PC-3 | 22 |

The mechanism by which this compound exerts its biological effects is multifaceted. The interference with cellular pathways such as tubulin dynamics and ROS production suggests a complex interaction with cellular components that could lead to apoptosis in cancer cells. Additionally, the compound's ability to inhibit bacterial growth may stem from its action on bacterial cell wall synthesis or protein function .

Case Studies

- Antibacterial Efficacy : A study conducted on a series of carbamate derivatives demonstrated that those containing cyclopentane moieties exhibited superior antibacterial properties compared to their linear counterparts. The findings highlighted the structural importance of cyclic groups in enhancing biological activity.

- Cancer Cell Line Testing : In a comparative study assessing various carbamates against breast cancer cell lines, it was found that this compound had a notable effect on cell viability, leading to significant reductions in proliferation rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via carbamate formation using coupling reagents like EDCI and HOBt. For example, condensation of tert-butyl carbamate derivatives with cyclopentyl-containing amines under inert atmospheres (N₂/Ar) at 0–25°C improves yields . Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 amine:carbamate) are critical. Monitoring via TLC or LC-MS ensures reaction completion.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Confirms cyclopentyl protons (δ 1.4–2.2 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- IR : Carbamate C=O stretch (~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₂₃N₂O₂: 227.1756) .

Q. How is the purity of tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate assessed, and what analytical thresholds are acceptable?

- Answer : Purity ≥95% is standard for research. Methods include:

- HPLC/GC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) .

- Elemental Analysis : ≤0.4% deviation from theoretical C/H/N/O values .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this carbamate in novel reactions?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA models steric effects from the cyclopentyl group, guiding regioselective modifications (e.g., alkylation at the amine) .

Q. What strategies address contradictions in crystallographic data during refinement (e.g., SHELX vs. Olex2 outputs)?

- Answer : Discrepancies in R-factors or thermal parameters may arise from twinning or disorder. Solutions:

- SHELXL : Use TWIN/BASF commands for twinned data .

- Mercury (CCDC) : Visualize hydrogen-bonding networks to validate intermolecular interactions .

- Cross-validate with spectroscopic data to resolve ambiguities .

Q. How can enantiomeric impurities in chiral derivatives of this carbamate be quantified?

- Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) separates enantiomers. For diastereomers, NOESY NMR detects spatial proximity of substituents (e.g., cyclopentyl vs. carbamate groups) .

Q. What experimental designs mitigate instability of the tert-butyloxycarbonyl (Boc) group under acidic or basic conditions?

- Answer : Stability studies (TGA/DSC) show Boc cleavage above 150°C or in strong acids (e.g., TFA). To preserve integrity:

- Use mild deprotection agents (e.g., HCl/dioxane) at 0°C .

- Avoid prolonged exposure to >pH 9 conditions .

Methodological Tables

Table 1 : Common Coupling Reagents for Carbamate Synthesis

| Reagent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 78–85 | ≥95 | |

| DCC/DMAP | THF | 65–72 | 90–93 |

Table 2 : Crystallographic Software Comparison

| Software | Use Case | Limitations | Reference |

|---|---|---|---|

| SHELXL | Small-molecule refinement | Poor handling of twinning | |

| Mercury | Hydrogen-bond visualization | No refinement capabilities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.